molecular formula C15H14N2O2 B11603418 (2Z)-N-benzyl-2-(hydroxyimino)-2-phenylethanamide

(2Z)-N-benzyl-2-(hydroxyimino)-2-phenylethanamide

Katalognummer: B11603418
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: AJNAEAAFJSVAEG-VKAVYKQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a hydroxyimino group, and a phenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the reaction of benzylamine with benzaldehyde oxime under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

(2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE stands out due to its unique combination of benzyl, hydroxyimino, and phenylacetamide groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H14N2O2

Molekulargewicht

254.28 g/mol

IUPAC-Name

(2Z)-N-benzyl-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C15H14N2O2/c18-15(16-11-12-7-3-1-4-8-12)14(17-19)13-9-5-2-6-10-13/h1-10,19H,11H2,(H,16,18)/b17-14-

InChI-Schlüssel

AJNAEAAFJSVAEG-VKAVYKQESA-N

Isomerische SMILES

C1=CC=C(C=C1)CNC(=O)/C(=N\O)/C2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)C(=NO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.